Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a nitrophenyl group at the 5-position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable dipolarophile under microwave conditions to yield the desired isoxazole derivative . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or alcohol derivatives.
Scientific Research Applications
Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoxazole ring can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenylisoxazole-3-carboxylate: Similar structure but lacks the nitro group.
Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the nitrophenyl and ethyl ester groups. This combination imparts specific chemical and biological properties that are distinct from other isoxazole derivatives .
Properties
Molecular Formula |
C12H10N2O5 |
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Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 5-(2-nitrophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)9-7-11(19-13-9)8-5-3-4-6-10(8)14(16)17/h3-7H,2H2,1H3 |
InChI Key |
LBADCTACUCMXOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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